molecular formula C16H27NO3Si B13905174 methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate

methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate

Cat. No.: B13905174
M. Wt: 309.47 g/mol
InChI Key: DCBXXRCRTZSPCC-CQSZACIVSA-N
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Description

Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an amino group, a tert-butyl(dimethyl)silyl group, and a phenyl ring. These structural elements contribute to its reactivity and functionality in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazoleThe final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate is unique due to its combination of functional groups, which confer distinct reactivity and applications. The presence of the amino group, in particular, allows for a wide range of chemical modifications and biological interactions that are not possible with similar compounds .

Properties

Molecular Formula

C16H27NO3Si

Molecular Weight

309.47 g/mol

IUPAC Name

methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate

InChI

InChI=1S/C16H27NO3Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-13)14(17)11-15(18)19-4/h7-10,14H,11,17H2,1-6H3/t14-/m1/s1

InChI Key

DCBXXRCRTZSPCC-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H](CC(=O)OC)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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